molecular formula C31H38O11 B194028 Baccatin III CAS No. 27548-93-2

Baccatin III

Cat. No.: B194028
CAS No.: 27548-93-2
M. Wt: 586.6 g/mol
InChI Key: OVMSOCFBDVBLFW-VHLOTGQHSA-N
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Mechanism of Action

Target of Action

Baccatin III is a crucial precursor in the biosynthesis pathway of the anticancer drug paclitaxel . The primary target of this compound is the enzyme 10-deacetylthis compound-10-O-acetyltransferase (DBAT), which catalyzes the conversion of 10-deacetylthis compound into this compound . This enzyme plays a vital role in the biosynthesis of paclitaxel .

Mode of Action

This compound interacts with its target, the enzyme DBAT, to form the core structure of paclitaxel . This interaction involves the acetylation of 10-deacetylthis compound at the 10-OH position, leading to the formation of this compound . This process is a key step in the biosynthesis of paclitaxel .

Biochemical Pathways

The biosynthesis of this compound is a part of the larger paclitaxel biosynthesis pathway . The conversion of 10-deacetylthis compound to this compound by DBAT is a critical step in this pathway . The resulting this compound serves as the core structure for the subsequent synthesis of paclitaxel .

Pharmacokinetics

It is known that this compound is a precursor to paclitaxel, and the pharmacokinetics of paclitaxel have been extensively studied . The bioavailability of this compound would be largely determined by its conversion to paclitaxel and the subsequent absorption, distribution, metabolism, and excretion (ADME) properties of paclitaxel .

Result of Action

The primary result of this compound’s action is the formation of paclitaxel, a potent anticancer drug . Paclitaxel has been shown to be effective against various cancer cell lines . Therefore, the action of this compound indirectly leads to the inhibition of cancer cell growth .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the production of this compound through the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis has been shown to be influenced by the supply of glycerol and slightly acidic conditions with a low temperature . These factors can affect the catalysis of the recombinant DBAT strain, thereby influencing the production of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Baccatin III can be synthesized from 10-deacetylthis compound through an acyl transfer reaction catalyzed by the enzyme 10-deacetylthis compound-10-O-acetyltransferase . This reaction typically requires conditions such as a slightly acidic environment and the presence of acetyl-CoA as a cofactor .

Industrial Production Methods: Industrial production of this compound often involves the extraction from renewable sources like Taxus needles, followed by in situ whole-cell biotransformation . This method integrates the extraction of 10-deacetylthis compound and its conversion to this compound using microbial strains engineered to express the necessary enzymes .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can modify the oxetane ring and other functional groups.

    Substitution: Substitution reactions often involve the acetyl groups, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are frequently used.

    Substitution: Acetylation reactions typically use acetic anhydride in the presence of a base like pyridine.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further processed to produce paclitaxel .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMSOCFBDVBLFW-VHLOTGQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029474
Record name Baccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27548-93-2
Record name Baccatin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27548-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baccatin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027548932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baccatin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Baccatin III
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BACCATIN III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40K5PZ0K67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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